molecular formula C11H15NO2S B8575585 2-Methyl-4-ethoxycarbonyl-4,5,6,7-tetrahydrobenzo[d]thiazole

2-Methyl-4-ethoxycarbonyl-4,5,6,7-tetrahydrobenzo[d]thiazole

Cat. No. B8575585
M. Wt: 225.31 g/mol
InChI Key: TVULSXCAFGMKQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-4-ethoxycarbonyl-4,5,6,7-tetrahydrobenzo[d]thiazole is a useful research compound. Its molecular formula is C11H15NO2S and its molecular weight is 225.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methyl-4-ethoxycarbonyl-4,5,6,7-tetrahydrobenzo[d]thiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-4-ethoxycarbonyl-4,5,6,7-tetrahydrobenzo[d]thiazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H15NO2S

Molecular Weight

225.31 g/mol

IUPAC Name

ethyl 2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylate

InChI

InChI=1S/C11H15NO2S/c1-3-14-11(13)8-5-4-6-9-10(8)12-7(2)15-9/h8H,3-6H2,1-2H3

InChI Key

TVULSXCAFGMKQR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCCC2=C1N=C(S2)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of ethyl 2-oxocyclohexanecarboxylate (15 g, 88 mmol) in anhydrous diethyl ether (40 mL) cooled at 0° C. was added bromine (4.5 mL, 88 mmol) dropwise over 15 mins. After complete addition mixture allowed to warm to room temp over 90 min. Mixture diluted with EtOAc (100 mL) and washed with sat. NaHCO3, sat. NaCl, dried over MgSO4, filtered and evaporated. Residue taken up in ethanol (100 mL) and thioacetamide (6.6 g, 88 mmol) added. Mixture stirred at room temp for 1 h then at reflux overnight. Mixture evaporated and residue partitioned between sat. NaHCO3 and DCM. Organic layer dried over MgSO4, filtered and evaporated. Residue purified by MPLC (Biotage Horizon: FLASH 65i) eluent: 100% Hexanes (500 mL), gradient 0 to 25% EtOAc in Hexanes (1200 mL) then 25% EtOAc in Hexanes (1200 mL) to give the title compound (6.14 g, 31%) as a pale orange oil. 1HNMR (500 MHz, CDCl3) δ: 4.22 (q, J=7.1, 2H), 3.84 (t, J=5.5, 1H), 2.80 (m, 1H), 2.73 (m, 1H), 2.65 (s, 3H), 2.18 (m, 1H), 2.11-1.95 (m, 2H), 1.85 (m, 1H), 1.29 (t, J=7.1, 3H).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
4.5 mL
Type
reactant
Reaction Step Two
Quantity
6.6 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Yield
31%

Synthesis routes and methods II

Procedure details

This compound is prepared by action of thioacetamide on 2-bromo-6-carbethoxy-cyclohexanone (II), according to the process described in Example 1. B.p.0.1 =102°-105° C.
Quantity
0 (± 1) mol
Type
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Reaction Step One
Quantity
0 (± 1) mol
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reactant
Reaction Step One

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